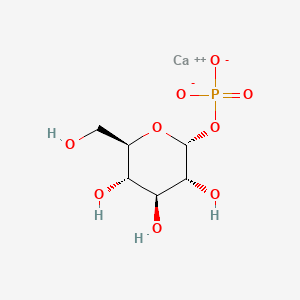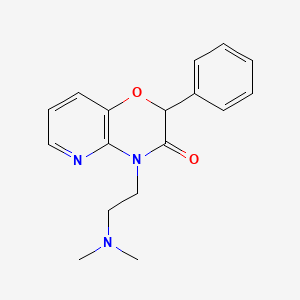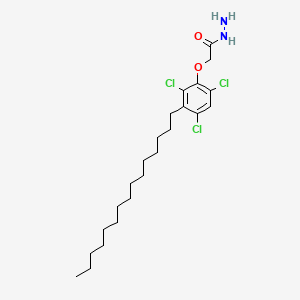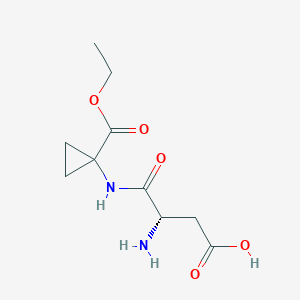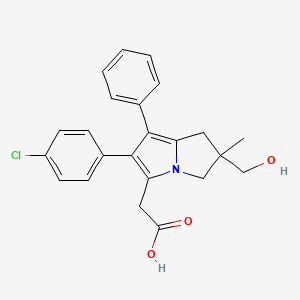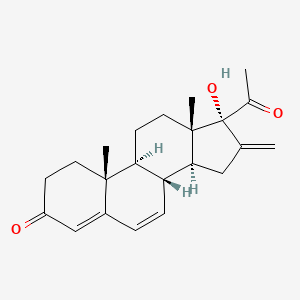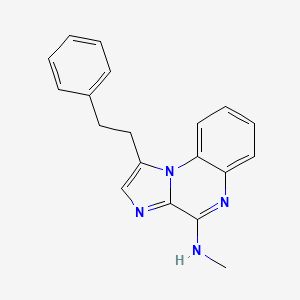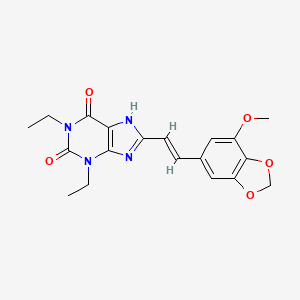
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique chemical structure, which includes methoxy and methylenedioxy groups attached to a styryl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diethylxanthine and 3-methoxy-4,5-methylenedioxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-diethylxanthine and 3-methoxy-4,5-methylenedioxybenzaldehyde under basic conditions to form the styryl derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl moiety to a saturated alkyl chain.
Substitution: The methoxy and methylenedioxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce saturated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant properties.
Uniqueness
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties compared to other xanthine derivatives. Its methoxy and methylenedioxy groups may confer additional biological activities or enhance its interaction with molecular targets.
Propriétés
Numéro CAS |
155271-99-1 |
|---|---|
Formule moléculaire |
C19H20N4O5 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
1,3-diethyl-8-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H20N4O5/c1-4-22-17-15(18(24)23(5-2)19(22)25)20-14(21-17)7-6-11-8-12(26-3)16-13(9-11)27-10-28-16/h6-9H,4-5,10H2,1-3H3,(H,20,21)/b7-6+ |
Clé InChI |
AURWBIGAQFCFKK-VOTSOKGWSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC4=C(C(=C3)OC)OCO4 |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B12741327.png)
![N,N-bis(2-hydroxyethyl)-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B12741331.png)


